tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4. It is known for its applications in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its clear, light yellow appearance and its solubility in various organic solvents such as chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction typically involves the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction conditions include maintaining a temperature of around 25°C and ensuring the reaction mixture is stirred for several hours to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted carbamates from nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Uniqueness
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a hydroxyethyl-substituted oxolane ring. This unique structure imparts distinct reactivity and solubility properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(4-6-13)5-7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
WVEJEELIKGTXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CCO |
Origin of Product |
United States |
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